Dimethylphysostigmine

Overview

Description

Dimethylphysostigmine is a synthetic derivative of physostigmine, a naturally occurring alkaloid found in the Calabar bean. It is a reversible cholinesterase inhibitor, meaning it inhibits the enzyme acetylcholinesterase, which breaks down acetylcholine. This inhibition increases the concentration of acetylcholine at synaptic junctions, enhancing cholinergic transmission. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Mechanism of Action

Target of Action

Dimethylphysostigmine, also known as (-)-N-Methylphysostigmine, primarily targets acetylcholinesterase , an enzyme responsible for the breakdown of acetylcholine . Acetylcholine is a neurotransmitter that plays a crucial role in transmitting signals in the nervous system.

Mode of Action

This compound acts as a reversible cholinesterase inhibitor . It binds to acetylcholinesterase, inhibiting the enzyme’s ability to break down acetylcholine . This inhibition leads to an increase in the concentration of acetylcholine at the sites of cholinergic transmission . The increased availability of acetylcholine enhances the stimulation of nicotinic and muscarinic receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine, a key neurotransmitter in this pathway . This leads to enhanced stimulation of nicotinic and muscarinic receptors, affecting various downstream effects such as muscle contraction, heart rate, and other functions regulated by the cholinergic system .

Pharmacokinetics

It’s known that physostigmine, a similar compound, is rapidly absorbed through membranes and can cross the blood-brain barrier

Result of Action

The primary molecular effect of this compound is the inhibition of acetylcholinesterase, leading to an increase in acetylcholine concentrations . On a cellular level, this results in enhanced stimulation of nicotinic and muscarinic receptors, affecting various physiological functions regulated by the cholinergic system .

Action Environment

It’s known that various environmental factors can influence the action, efficacy, and stability of drugs in general These factors can include temperature, pH, and the presence of other substances, among others

Biochemical Analysis

Biochemical Properties

Dimethylphysostigmine plays a crucial role in biochemical reactions by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at synaptic junctions. The compound interacts with acetylcholinesterase by binding to its active site, thereby blocking the enzyme’s activity. This interaction enhances cholinergic transmission, making this compound effective in treating conditions associated with acetylcholine deficiency .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. By increasing acetylcholine levels, it influences cell signaling pathways, particularly those involving muscarinic and nicotinic receptors. This modulation of signaling pathways can lead to changes in gene expression and cellular metabolism. For instance, in neuronal cells, this compound enhances synaptic transmission and improves cognitive functions . Additionally, it can affect muscle cells by increasing muscle contraction and reducing muscle fatigue .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to acetylcholinesterase, thereby inhibiting the enzyme’s activity. This inhibition prevents the hydrolysis of acetylcholine, resulting in increased acetylcholine levels at synaptic junctions. The elevated acetylcholine then binds to and activates muscarinic and nicotinic receptors, leading to enhanced cholinergic transmission . This mechanism is crucial for its therapeutic effects in treating conditions like glaucoma and anticholinergic toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to sustained increases in acetylcholine levels, which may result in prolonged cholinergic effects . The stability and degradation of this compound can vary depending on the experimental conditions, such as temperature and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively increases acetylcholine levels without causing significant adverse effects. At high doses, this compound can lead to toxic effects, such as seizures, bradycardia, and respiratory distress . These threshold effects highlight the importance of careful dosage management in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to acetylcholine metabolism. The compound interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and thereby increasing acetylcholine levels . This interaction can affect metabolic flux and alter metabolite levels, leading to changes in cellular functions and signaling pathways .

Transport and Distribution

This compound is widely distributed within cells and tissues. It readily crosses the blood-brain barrier, allowing it to exert central nervous system effects . The compound is transported within cells via passive diffusion and interacts with various transporters and binding proteins, which facilitate its distribution and accumulation in specific tissues . This widespread distribution is crucial for its therapeutic efficacy in treating central and peripheral conditions .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and synaptic junctions. The compound’s activity is influenced by its localization, as it needs to be in proximity to acetylcholinesterase to exert its inhibitory effects . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethylphysostigmine typically involves the modification of physostigmine through methylation. One common method involves the reaction of physostigmine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification steps may include large-scale chromatography and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Dimethylphysostigmine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in organic solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as alkyl halides or amines are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidation products may include N-oxides and other oxidized derivatives.

Reduction: Reduced forms of this compound, such as secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying cholinesterase inhibition.

Biology: Investigated for its effects on cholinergic systems and its potential as a tool for studying neurotransmission.

Medicine: Explored as a potential therapeutic agent for treating neurological disorders such as Alzheimer’s disease and myasthenia gravis.

Industry: Utilized in the development of pesticides and other agrochemicals due to its cholinesterase inhibitory properties.

Comparison with Similar Compounds

Dimethylphysostigmine is similar to other cholinesterase inhibitors such as:

Physostigmine: The parent compound, also a reversible cholinesterase inhibitor, but with different pharmacokinetic properties.

Neostigmine: Another cholinesterase inhibitor used in the treatment of myasthenia gravis, with a different chemical structure and duration of action.

Pyridostigmine: Similar to neostigmine but with a longer duration of action, used for similar therapeutic purposes.

This compound is unique due to its specific methylation, which can affect its pharmacokinetics and pharmacodynamics, potentially offering advantages in certain therapeutic contexts.

Properties

IUPAC Name |

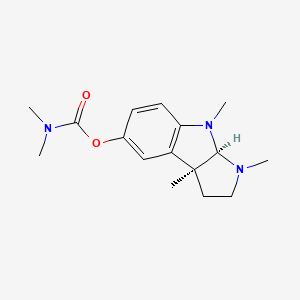

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-16-8-9-18(4)14(16)19(5)13-7-6-11(10-12(13)16)21-15(20)17(2)3/h6-7,10,14H,8-9H2,1-5H3/t14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHMWLMDASQDJQ-ZBFHGGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)N(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)N(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585212 | |

| Record name | (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103877-07-2 | |

| Record name | Dimethylphysostigmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103877072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3aS,8aR)-1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLPHYSOSTIGMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6C28CTI07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.